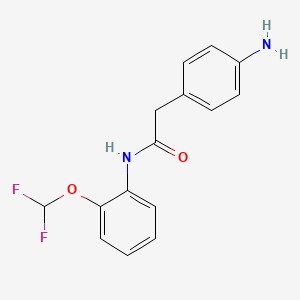

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide

Description

Properties

CAS No. |

1094442-47-3 |

|---|---|

Molecular Formula |

C15H14F2N2O2 |

Molecular Weight |

292.28 g/mol |

IUPAC Name |

2-(4-aminophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C15H14F2N2O2/c16-15(17)21-13-4-2-1-3-12(13)19-14(20)9-10-5-7-11(18)8-6-10/h1-8,15H,9,18H2,(H,19,20) |

InChI Key |

DDOZFPWDMHOGDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Hydroxyacetanilide or 4-nitroacetanilide derivatives serve as precursors for the 4-aminophenyl portion.

- Difluoromethylene chloride or related fluorinated reagents are used to introduce the difluoromethoxy substituent on the phenyl ring.

- 2-Chloro-5-nitrobenzotrifluoride is often employed as a fluorinated aromatic intermediate.

Typical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-chloro-5-nitrobenzotrifluoride + 4,4’-sulfonyl diphenol, K2CO3, solvent (e.g., DMF), heat | Formation of aryl ether intermediate via nucleophilic aromatic substitution |

| 2 | Catalytic reduction | Hydrazine hydrate, Pd/C catalyst, solvent (e.g., ethanol), reflux | Reduction of nitro groups to amino groups |

| 3 | Amide bond formation | Acyl chloride or activated carboxylic acid derivative, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Coupling of 4-aminophenyl and 2-(difluoromethoxy)phenyl moieties to form acetamide |

Industrial Scale Considerations

- Use of continuous flow reactors to improve reaction control and scalability.

- Optimization of temperature, pressure, and reagent stoichiometry to maximize yield and purity.

- Automated purification techniques such as crystallization or chromatography adapted for large-scale production.

Reaction Mechanisms and Chemical Transformations

- Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring bearing fluorine or chlorine substituents undergoes substitution by phenolic oxygen nucleophiles.

- Catalytic Reduction: Nitro groups are selectively reduced to amines using hydrazine and palladium on carbon, a mild and efficient method.

- Amide Formation: Standard peptide coupling chemistry or acyl chloride reactions are used to form the amide bond linking the two aromatic systems.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Nucleophilic substitution temperature | 80–120 °C | Solvent: DMF or DMSO; base: K2CO3 |

| Reduction conditions | Reflux in ethanol, hydrazine hydrate, Pd/C catalyst | Reaction time: 4–6 hours |

| Amide coupling | Room temperature to 40 °C, triethylamine base | Solvent: dichloromethane or THF |

| Yield range | 60–85% overall | Dependent on purity of intermediates and reaction optimization |

| Purification | Recrystallization or column chromatography | Ensures removal of side products and unreacted starting materials |

Research Findings and Optimization Studies

- Studies have shown that controlling the molar ratio of reagents and reaction time during the nucleophilic substitution step significantly affects the yield and selectivity of the intermediate.

- Catalytic reduction using hydrazine and Pd/C is preferred over metal hydrides for its cleaner reaction profile and easier workup.

- Amide bond formation efficiency improves with the use of activated acyl chlorides and mild bases, minimizing side reactions such as hydrolysis.

- Industrial processes benefit from continuous flow setups that allow precise temperature and mixing control, reducing reaction times and improving reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes, leading to cell death . In anticancer research, it may inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key structural features :

- Difluoromethoxy group : Enhances electron-withdrawing effects and resistance to enzymatic degradation.

Comparison with Similar Compounds

Structural Analogues

Acetamide derivatives vary significantly in bioactivity and physicochemical properties based on substituents. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Physicochemical Properties

- Solubility: The 4-aminophenyl group enhances aqueous solubility relative to nitro-substituted analogues (e.g., B1 or compound in ).

- Stability: The difluoromethoxy group resists oxidative metabolism better than chlorinated or non-fluorinated analogues (e.g., 5l in with 4-chlorophenyl) .

Biological Activity

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide is an organic compound notable for its unique structure, which includes an acetamide group attached to both a 4-aminophenyl and a 2-(difluoromethoxy)phenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities and potential pharmaceutical applications.

- Molecular Formula : C16H16F2N2O2

- Molecular Weight : Approximately 284.28 g/mol

Biological Activities

Research indicates that 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide exhibits a variety of biological activities, particularly in the following areas:

- Antitumor Activity : The compound has shown promising results in vitro against various human tumor cell lines. For instance, studies have indicated that it can inhibit the growth of cancer cells, with specific derivatives demonstrating significant cytotoxic effects against multiple neoplastic diseases .

- Mechanism of Action : The biological activity is believed to be linked to its ability to interact with specific biological targets. The presence of the difluoromethoxy group enhances its binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes.

Structure-Activity Relationship (SAR)

The structural features of 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide contribute significantly to its biological activity. The dual functional groups, namely the amino and difluoromethoxy groups, provide distinct pathways for interaction with biological targets. This structural uniqueness may result in enhanced potency compared to related compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Difluoromethoxyphenyl)acetamide | C9H9F2NO2 | Lacks amino group; simpler structure |

| N-[1-(3-chlorophenyl)propan-2-yl]-2-[4-(difluoromethoxy)phenyl]acetamide | C18H18ClF2N | Contains chlorine; more complex side chain |

| N-(2-Amino-4-difluoromethoxyphenyl)acetamide | C9H10F2N2O2 | Similar difluoromethoxy group; different amino position |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide:

- Antitumor Screening : A comprehensive screening of new derivatives revealed that certain compounds derived from this structure exhibited considerable anticancer activity against a panel of approximately 60 human tumor cell lines. Notably, compounds with modifications in their side chains showed varied efficacy, indicating the importance of structural optimization in enhancing biological activity .

- Mechanistic Studies : Investigations into the mechanism of action have highlighted the role of hydrogen bonding interactions facilitated by the amide group, which is crucial for binding to target enzymes involved in cell signaling pathways .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications in lipophilicity significantly affect the absorption and distribution characteristics of these compounds, impacting their overall therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.